

An In-depth Technical Guide to Nitro-Substituted Methyloisoquinolines and Related Analogs

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Compound of Interest

Compound Name: 6-Methyl-5-nitroisoquinoline

Cat. No.: B1326507

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Disclaimer: Direct scientific literature on a significant series of derivatives and analogs of **6-Methyl-5-nitroisoquinoline** is limited. This guide provides a comprehensive overview of closely related structures, including derivatives of 5-nitroisoquinoline and other substituted nitroisoquinolines, to offer valuable insights for researchers, scientists, and drug development professionals interested in this chemical space.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of substituents such as nitro and methyl groups can significantly modulate the physicochemical properties and, consequently, the biological activities of the resulting molecules. While the specific scaffold of **6-Methyl-5-nitroisoquinoline** remains largely unexplored in publicly available literature, the study of its constitutional isomers and related analogs provides a strong foundation for predicting its potential and guiding future research.

This technical guide summarizes the known biological activities, synthesis, and potential mechanisms of action of derivatives of closely related nitro-substituted isoquinolines. The strategic placement of a nitro group, a potent electron-withdrawing moiety, and a methyl group can influence key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.

Biological Activities of Related Nitroisoquinoline Derivatives

Derivatives of nitroisoquinolines have been investigated for a range of therapeutic applications, including oncology and infectious diseases. The position of the nitro group is a critical determinant of biological activity.

Anticancer Activity

Several studies have explored the cytotoxic effects of nitroisoquinoline derivatives against various cancer cell lines. For instance, derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have demonstrated significant cytotoxic effects against HCT-116, MCF-7, and Hep-G2 cell lines, with IC50 values in the low microgram per milliliter range[1].

Compound Class	Cell Line	Activity (IC50)	Reference
5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione Derivatives	HCT-116	1.3 - 8.3 µg/mL	[1]
MCF-7	1.3 - 8.3 µg/mL	[1]	
Hep-G2	1.3 - 8.3 µg/mL	[1]	

Antibacterial Activity

The isoquinoline core is a recognized scaffold for the development of antibacterial agents. While specific data on **6-Methyl-5-nitroisoquinoline** is unavailable, tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens. It is noted, however, that the presence of a nitro moiety can sometimes be unfavorable for this activity in certain structural contexts[2].

Compound	Bacterial Strain	Activity (MIC)	Reference
Tricyclic Isoquinoline Derivative 8d	Staphylococcus aureus	16 µg/mL	[2]
Enterococcus faecium	128 µg/mL	[2]	
Tricyclic Isoquinoline Derivative 8f	Staphylococcus aureus	32 µg/mL	[2]
Streptococcus pneumoniae	32 µg/mL	[2]	
Enterococcus faecium	64 µg/mL	[2]	

Synthesis of Substituted Isoquinolines

The synthesis of the isoquinoline core can be achieved through several established methodologies. Subsequent functionalization, such as nitration and methylation, allows for the generation of a diverse range of derivatives.

General Synthesis of the Isoquinoline Ring

Common methods for constructing the isoquinoline skeleton include the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, and the Bischler–Napieralski reaction, where a β -phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, which can then be dehydrogenated.

Synthesis of 5-Nitroisoquinoline Derivatives

5-Nitroisoquinoline serves as a versatile starting material for the synthesis of various derivatives. It can be prepared by the nitration of isoquinoline. Further functionalization can be achieved through nucleophilic substitution reactions. For example, amides and ureas based on 5-nitroisoquinoline have been obtained by direct nucleophilic substitution of a hydrogen atom[\[3\]](#) [\[4\]](#).

Experimental Protocol: SNH Amidation of 5-Nitroisoquinoline[\[3\]](#)

- Reactants: 5-nitroisoquinoline, p-Methylbenzamide, Potassium tert-butoxide, Dimethyl sulfoxide (DMSO).
- Procedure: To a solution of p-Methylbenzamide in anhydrous DMSO, potassium tert-butoxide is added. The mixture is stirred at room temperature, followed by the addition of 5-nitroisoquinoline. The reaction is then subjected to an oxidative workup.
- Purification: The product is isolated by column chromatography.

Synthesis of Tricyclic Isoquinoline Derivatives[2]

A series of tricyclic isoquinoline-based compounds were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline and dimethyl acetylenedicarboxylate (DMAD).

Experimental Protocol: Synthesis of Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate (8d)[2]

- Reactants: 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, Dimethyl acetylenedicarboxylate (DMAD).
- Procedure: The reaction involves a [2 + 3] cycloaddition of DMAD with the dihydroisoquinoline.
- Purification: The product was purified using column chromatography with a gradient of 20–40% ethyl acetate in hexane to afford a bright red solid.

Potential Mechanisms of Action

The biological effects of nitro-substituted heterocyclic compounds can be attributed to several mechanisms.

Inhibition of Platelet Aggregation

Certain isoquinoline derivatives have been shown to inhibit platelet aggregation. The mechanism for some pyrimido[2,1-a]isoquinolin-4-one derivatives involves the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP levels. This rise in cAMP inhibits the elevation of cytosolic calcium and subsequent fibrinogen binding, thereby preventing platelet aggregation[5].



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Caption: Proposed mechanism of anti-platelet aggregation by isoquinoline derivatives.

Nitric Oxide Release

Nitroaromatic compounds, particularly organic nitrates, are known to act as prodrugs that can release nitric oxide (NO) or related species. NO is a key signaling molecule that activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade results in the relaxation of vascular smooth muscle and other physiological effects. It is plausible that certain nitroisoquinoline derivatives could exert their biological effects through a similar mechanism.



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Caption: Potential nitric oxide-mediated signaling pathway for nitroisoquinoline derivatives.

Conclusion and Future Directions

While the specific chemical space around **6-Methyl-5-nitroisoquinoline** is not extensively documented, the broader class of nitro-substituted isoquinolines and their analogs presents a promising area for drug discovery. The available data on related compounds suggest potential applications in oncology and infectious diseases. Future research should focus on the systematic synthesis and biological evaluation of a library of **6-Methyl-5-nitroisoquinoline** derivatives to elucidate their structure-activity relationships. The exploration of different substitution patterns on the isoquinoline ring will be crucial in optimizing potency and selectivity for various biological targets. Furthermore, detailed mechanistic studies will be necessary to understand the precise molecular interactions and signaling pathways modulated by this class of compounds.

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